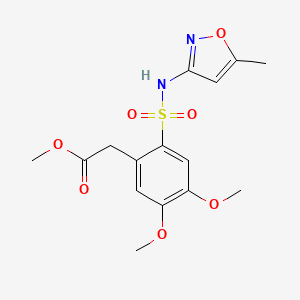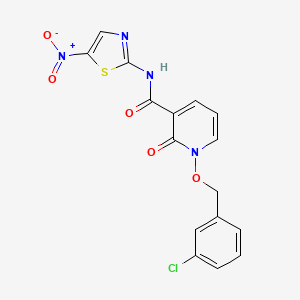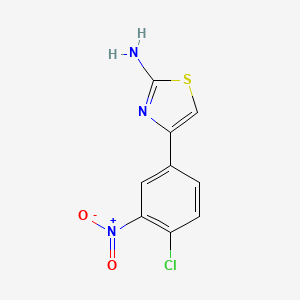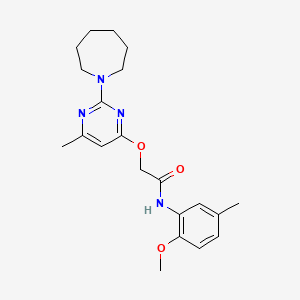![molecular formula C20H22N6O B2379766 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320955-94-8](/img/structure/B2379766.png)
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine” is a heterocyclic compound with a molecular formula of C20H22N6O and a molecular weight of 362.437. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties . The exact structure of this compound would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Its molecular formula is C20H22N6O and its molecular weight is 362.437.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine, while not directly referenced in available literature, falls within a broader category of pyrimidine derivatives that have been extensively studied for their diverse pharmacological properties and synthesis techniques. For instance, research on 4-piperazino-5-methylthiopyrimidines has revealed a series with significant antiemetic and other pharmacological activities, highlighting the potential utility of structurally similar compounds in medicinal chemistry (Mattioda et al., 1975).
Pharmacological Applications
Pyrimidine derivatives have been explored for various pharmacological applications. Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor activity against DNA viruses but marked inhibition against retrovirus replication, illustrating the antiviral potential of pyrimidine-based compounds (Hocková et al., 2003). This suggests that specific substitutions on the pyrimidine core can significantly influence the biological activity, potentially guiding the development of new therapeutics.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been a focal point of research. For example, the synthesis and study of 6,7-annulated pyrido[2,3-d]pyrimidines revealed moderate antimicrobial activity against certain strains, including Staphylococcus aureus (Donkor et al., 1995). Such findings underscore the potential of pyrimidine derivatives in addressing antibiotic resistance through the development of novel antimicrobial agents.
Optical and Electronic Properties
Moreover, pyrimidine derivatives have been studied for their optical and electronic properties. Research on thiopyrimidine derivatives, for instance, has provided insights into their structural parameters, electronic properties, and nonlinear optical exploration, suggesting applications beyond pharmacology, such as in materials science and optoelectronics (Hussain et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-15(1)17-9-19(24-12-22-17)27-11-14-4-7-26(8-5-14)20-16-3-6-21-10-18(16)23-13-25-20/h3,6,9-10,12-15H,1-2,4-5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPUCPTKXHREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)






![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)


![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)